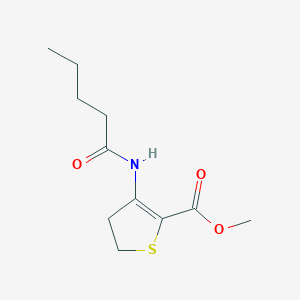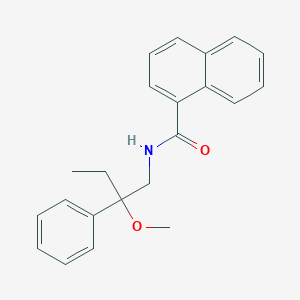
3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups that make it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucalThe reaction conditions often involve the use of acid catalysts and silylating agents .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the protective groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and silylating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate chemistry and enzymatic reactions.
Medicine: It is involved in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal involves its role as a protective group in organic synthesis. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, while the isopropylidene group provides additional stability. These protective groups can be selectively removed under specific conditions to reveal the reactive hydroxyl groups for further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-O-Tert-butyldimethylsilyl-4-O-p-methoxybenzyl-D-glucal
- Tri-O-Tert-butyldimethylsilyl-D-glucal
- 4,6-O-Isopropylidene-D-glucal
Uniqueness
3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal is unique due to the combination of protective groups at the 3, 4, and 6 positions. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and modifications .
Propriétés
IUPAC Name |
[(4aR,8R,8aR)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4Si/c1-14(2,3)20(6,7)19-11-8-9-16-12-10-17-15(4,5)18-13(11)12/h8-9,11-13H,10H2,1-7H3/t11-,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHWHKQRALSXOY-UPJWGTAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2883761.png)
![3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2883762.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2883764.png)

![1-(2-Chloropyridine-4-carbonyl)-4-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B2883767.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2883771.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2883773.png)
![methyl (2Z)-2-[(4-methylphenyl)sulfonyl]-3-(pyridin-2-ylamino)acrylate](/img/structure/B2883775.png)

![5-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-2-(4-methylpiperidin-1-yl)-6-propylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2883779.png)
![4-chloro-2-[(trimethyl-1H-pyrazol-4-yl)oxy]-1,3-thiazole-5-carboxylic acid](/img/structure/B2883780.png)


